1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride chemical structure
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride chemical structure
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, a key chemical intermediate and building block for drug discovery and advanced material synthesis. The document delves into its chemical structure, physicochemical properties, synthesis methodologies, and detailed analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, application, and scientific significance. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.
Introduction and Nomenclature
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1] Primarily utilized in laboratory research settings, its potential pharmacological properties, particularly concerning interactions with neurotransmitter systems, are a subject of ongoing investigation.[1][2] This compound serves as a critical raw material for the pharmaceutical and other advanced industries, where purity and consistency are paramount.[1]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride consists of a para-substituted methoxy-phenyl ring linked to a propane backbone. The amine group is located at the C2 position, which also bears two methyl groups (a tertiary carbon), forming a neopentyl-like arrangement next to the amine. This steric hindrance around the nitrogen atom can influence its reactivity and pharmacological profile.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a representative synthesis from a suitable ketone precursor. The choice of a specific ketone, such as 1-(4-methoxyphenyl)-2-methylpropan-1-one, is critical for achieving the desired substitution pattern.
-
Reaction Setup: To a solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.
-
Causality: Ammonium acetate serves as the ammonia source for the in-situ formation of an imine/enamine intermediate. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, minimizing side reactions.
-
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH until pH > 12. Extract the aqueous phase three times with dichloromethane or ethyl acetate.
-
Causality: The acidic quench destroys any remaining reducing agent. Basification deprotonates the ammonium salt of the product, rendering the free amine soluble in organic solvents for extraction.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
-
Self-Validation: The final product's identity and purity must be confirmed using the analytical methods described in the following section.
-
Spectroscopic and Analytical Characterization
Confirming the chemical structure and assessing the purity of the final compound are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Standard analytical workflow for compound validation.
Table 2: Predicted Spectroscopic Data for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons. ~7.1 ppm (doublet, 2H): Aromatic protons ortho to the alkyl chain. ~6.8 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group. ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons. ~2.8 ppm (singlet, 2H): Methylene (-CH₂-) protons. ~1.3 ppm (singlet, 6H): Gem-dimethyl (-C(CH₃)₂) protons. |
| ¹³C NMR | ~158 ppm: Aromatic C-O. ~130 ppm: Aromatic C-H (ortho to alkyl). ~128 ppm: Aromatic C-C (ipso-carbon attached to alkyl chain). ~114 ppm: Aromatic C-H (ortho to methoxy). ~58 ppm: Quaternary carbon (-C(CH₃)₂). ~55 ppm: Methoxy (-OCH₃). ~45 ppm: Methylene (-CH₂-). ~25 ppm: Gem-dimethyl (-C(CH₃)₂). |
| IR (KBr) | ~2800-3100 cm⁻¹ (broad): N-H stretch of the ammonium salt. ~2950 cm⁻¹: C-H aliphatic stretch. ~1610, 1510 cm⁻¹: C=C aromatic ring stretches. ~1250 cm⁻¹: C-O ether stretch (aryl). ~1180 cm⁻¹: C-N stretch. |
| MS (ESI+) | m/z ~180.1: [M+H]⁺ peak for the free base (C₁₁H₁₇NO), corresponding to the loss of HCl. Fragmentation: Expect a prominent fragment from benzylic cleavage, yielding a methoxybenzyl cation at m/z 121. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a robust means to quantify the purity of the synthesized compound. [3]
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Causality: A C18 column is standard for moderately polar compounds. The acidic TFA in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. A gradient elution is used to ensure any impurities with different polarities are effectively separated and eluted.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of a reference standard and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to get a 1 mg/mL solution.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
-
Analysis and Quantification:
-
Inject 10 µL of the sample solution.
-
Identify the peak corresponding to the product by comparing its retention time to that of the reference standard.
-
Calculate purity by the area percent method: (Peak Area of Product / Total Peak Area of all components) x 100%.
-
Pharmacology and Applications
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is primarily recognized as a versatile building block for drug discovery. [1]Its phenethylamine core is a common scaffold in many psychoactive and CNS-active compounds.
-
Neuroscience Research: The structure shares features with known stimulants and mood enhancers that interact with monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. [2]This makes it and its derivatives compounds of interest for studying receptor binding and neurotransmitter reuptake mechanisms. [1]* Drug Development: As a chemical intermediate, it can be used in the synthesis of more complex drug candidates for a wide range of potential treatments. [1]Its specific structural motifs—the methoxy group and the gem-dimethyl alpha-carbon—can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially affecting its metabolism, potency, and receptor selectivity.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety.
-
General Precautions: Avoid contact with skin, eyes, and clothing. [4][5]Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [4][6]For operations that may generate dust, respiratory protection may be necessary.
-
First-Aid Measures:
-
Inhalation: Remove to fresh air. [4] * Skin Contact: Take off contaminated clothing and wash skin with plenty of soap and water. [4][5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [4][5] * Ingestion: Rinse mouth and seek medical advice. [4]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][6]
-
Conclusion
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a methoxy-substituted phenyl ring and a sterically hindered primary amine, offers unique opportunities for creating novel molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is fundamental for any researcher or developer intending to work with this compound. The provided protocols and data serve as a reliable foundation for its effective and safe utilization in advanced scientific applications.
References
- Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. (2025-12-24). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. CymitQuimica.
- p-Methoxy-N,α-dimethylphenethylamine hydrochloride. (n.d.). Biosynth.
- 1-(4-Methoxyphenyl) - Safety Data Sheet. (2022-02-07). KISHIDA CHEMICAL CO., LTD.
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. (n.d.). Bldpharm.
- SAFETY D
-
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride. (n.d.). MySkinRecipes. [Link]
- SAFETY D
- p-methoxy-N,alpha-dimethylphenethylamine. (2023-05-15). ChemicalBook.
- Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride Product Description. (n.d.). ChemicalBook.
- A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. (n.d.). Benchchem.
